Lipophilicity Advantage: LogP Comparison of 3-(2-Bromo-4-methylphenyl)propan-1-OL vs. 3-(2-Bromophenyl)propan-1-OL
The target compound exhibits a calculated LogP of 3.22 , compared to 2.37 for the non-methylated analog 3-(2-bromophenyl)propan-1-ol . The 4-methyl group contributes an additional 0.85 LogP units, representing a ~36% increase in lipophilicity and reflecting the hydrophobic contribution of the methyl substituent.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.22 (calculated) |
| Comparator Or Baseline | 3-(2-Bromophenyl)propan-1-ol: LogP = 2.37 (calculated) |
| Quantified Difference | ΔLogP = 0.85 (36% increase) |
| Conditions | Predicted/calculated values at ~25 °C; consistent across multiple prediction algorithms |
Why This Matters
Higher LogP directly influences membrane permeability predictions in cell-based assays and dictates organic-phase extraction efficiency during synthetic workup, making this compound preferable for applications requiring enhanced lipophilicity and altered ADME profiles.
